N-(4-amino-2-methylphenyl)-4-methoxybenzamide
Description
N-(4-amino-2-methylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group linked to a 4-amino-2-methylphenyl amine moiety. Its synthesis typically involves coupling 4-methoxybenzoic acid derivatives with substituted anilines under conditions optimized for amide bond formation, such as using coupling reagents like DCC/HOBt .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWHKHHSFIZHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-amino-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-amino-2-methylphenyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in substituents on the benzamide core or the phenylamine group. Key examples include:
*Calculated based on formula C₁₅H₁₆N₂O₂.
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The 4-methoxy group in the target compound is electron-donating, enhancing resonance stability, whereas bromo (4MNB) and nitro groups (e.g., in 4MNB) are electron-withdrawing, altering reactivity and binding affinity .
- Alkoxy chain variations : Ethoxyethoxy () or methoxyethoxy () substituents increase hydrophobicity and molecular weight compared to the target compound’s simpler methoxy group .
Spectroscopic and Physicochemical Properties
- NMR shifts : The 4-methoxy group in the target compound results in distinct aromatic proton signals (δ ~6.8–7.8 ppm), whereas bromo or nitro substituents (e.g., 4MNB) cause downfield shifts due to electron withdrawal .
Biological Activity
N-(4-amino-2-methylphenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent. This article explores the synthesis, mechanism of action, and biological activities of this compound, drawing on various studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves coupling reactions that introduce the methoxy and amino groups onto a benzamide scaffold. The presence of both the amino and methoxy groups enhances the compound's ability to interact with biological targets, making it a versatile candidate for drug development.
Table 1: Structural Features and Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Amino-2-methylphenyl)acetamide | Contains an acetamide group instead of benzamide | Potentially different reactivity due to the acetamide moiety |
| N-(4-Amino-2-methylphenyl)-4-chlorophthalimide | Contains a chlorophthalimide group | Different functional properties due to chlorine |
| N-(3-Amino-4-methylphenyl)-3-methoxybenzamide | Similar structure but varies in amino positioning | Differences in biological activity due to structural variations |
The biological activity of this compound is attributed to its interaction with specific enzymes or receptors. The amino group plays a critical role in binding affinity, while the methoxy group can influence solubility and bioavailability. Studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation and bacterial growth, although specific pathways remain an area for further investigation.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including leukemia and solid tumors. In one study, analogs of similar compounds demonstrated IC50 values ranging from 0.94 µM to 10.76 µM against different leukemia cell lines .
Case Study : A study focusing on related compounds found that modifications in structure significantly influenced their potency against cancer cells. For example, a compound with a similar scaffold exhibited an IC50 value of 0.25 µM against MCF7 breast cancer cells, indicating a strong antiproliferative effect .
Antibacterial Activity
In addition to its anticancer effects, this compound has shown promise as an antibacterial agent. Preliminary studies suggest that it effectively inhibits bacterial growth by interfering with specific metabolic pathways crucial for bacterial survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other benzamide derivatives:
| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity |
|---|---|---|
| This compound | 0.94 µM (leukemia) | Moderate inhibition observed |
| N-(4-Amino-2-methylphenyl)acetamide | 6.55 µM (MCF7) | Not extensively studied |
| N-(3-Amino-4-methylphenyl)-3-methoxybenzamide | 0.25 µM (MCF7) | Limited data available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
